Lincomycin hydrochloride
Overview
Description
Lincomycin hydrochloride is a lincosamide antibiotic derived from the soil bacterium Streptomyces lincolnensis. It is primarily used to treat serious bacterial infections caused by susceptible strains of streptococci, pneumococci, and staphylococci, especially in patients who are allergic to penicillins or when penicillin is inappropriate . This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lincomycin hydrochloride is synthesized through a fermentation process involving Streptomyces lincolnensis. The fermentation broth is filtered, and the filtrate is treated with activated carbon to remove impurities. The resulting solution is then subjected to ion-exchange chromatography to isolate lincomycin. The isolated lincomycin is converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
In industrial settings, the preparation of this compound involves heating water for injection to 55-65°C and dissolving the raw powder of this compound. The pH is adjusted using anhydrous sodium bicarbonate, and ethylenediaminetetraacetic acid-disodium (EDTA-2Na) is added. The solution is then filtered through a microporous filtering film and sterilized by circulating steam at 100-105°C for 15 minutes .
Chemical Reactions Analysis
Types of Reactions
Lincomycin hydrochloride undergoes various chemical reactions, including:
Oxidation: Lincomycin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert lincomycin to its corresponding alcohols.
Substitution: Lincomycin can undergo substitution reactions, such as the replacement of the 7-hydroxy group with a chlorine atom to form clindamycin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Thionyl chloride is used for the substitution reaction to form clindamycin.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Clindamycin.
Scientific Research Applications
Lincomycin hydrochloride is widely used in scientific research due to its antibacterial properties. It is used to study:
Inhibition of Protein Synthesis: This compound inhibits bacterial protein synthesis by forming cross-links within the peptidyl transferase loop region of the 23S rRNA.
Bacterial Antibiotic Resistance: Research on how bacteria develop resistance to antibiotics like lincomycin.
Protein and Surfactant Binding: Studies on the binding interactions between proteins and surfactants.
Medical Applications: Treatment of infections caused by Staphylococcal, Streptococcal, and Bacteroides fragilis.
Mechanism of Action
Lincomycin hydrochloride exerts its antibacterial effects by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits the peptidyl transferase reaction, preventing the formation of peptide bonds and thus inhibiting protein synthesis. The molecular targets include the 23S rRNA of the 50S ribosomal subunit . This mechanism is similar to that of other lincosamide antibiotics, such as clindamycin .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: A macrolide antibiotic with a similar mechanism of action but a different chemical structure.
Celesticetin: Another lincosamide antibiotic with a similar mechanism of action.
Uniqueness of Lincomycin Hydrochloride
This compound is unique due to its specific binding to the 50S ribosomal subunit and its effectiveness against a narrow range of bacteria. While clindamycin is more potent, this compound remains valuable for patients who cannot tolerate clindamycin or other antibiotics .
Properties
IUPAC Name |
N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMMVQQUTAEWLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859303 | |
Record name | Methyl 6,8-dideoxy-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.